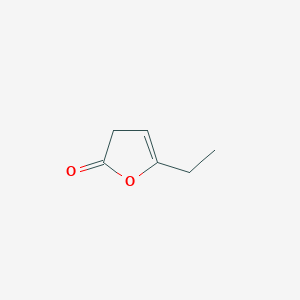

2(3H)-Furanone, 5-ethyl-

Description

Contextualization within Furanone Chemistry Research

2(3H)-Furanone, 5-ethyl-, also widely known by its synonym γ-hexalactone, is a five-membered heterocyclic compound classified as a γ-lactone. nih.govresearchgate.net This structural motif is a cornerstone in the chemistry of natural products and synthetic organic chemistry. researchgate.net Furanones, in general, are recognized for their diverse biological activities and their roles as key intermediates in the synthesis of more complex molecules. nih.govresearchgate.netacs.org

The academic interest in 2(3H)-Furanone, 5-ethyl- is largely rooted in its significant contribution to the flavor and aroma profiles of numerous fruits and food products. sciopen.comoup.com It is a key volatile organic compound found in peaches, strawberries, and tea, imparting characteristic sweet, creamy, and fruity notes. sciopen.comnih.gov Beyond its sensory properties, the furanone core serves as a versatile pharmacophore, a molecular framework that is crucial for a molecule's biological activity, making its derivatives subjects of intense study in medicinal chemistry. nih.govresearchgate.net The reactivity of the lactone ring and the potential for stereochemical diversity at the C5 position, bearing the ethyl group, make it a valuable chiral building block in asymmetric synthesis. core.ac.ukmdpi.com

Table 1: Physicochemical Properties of 2(3H)-Furanone, 5-ethyl-

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless liquid |

| Odor | Sweet, creamy, herbaceous |

| Boiling Point | 219 °C |

| Density | 1.023 g/mL at 25 °C |

Historical Perspectives on Academic Investigations of 2(3H)-Furanone, 5-ethyl- and Analogues

The investigation of furanones and lactones has a rich history intertwined with the development of flavor chemistry and natural product analysis. While pinpointing the exact first academic report of 2(3H)-Furanone, 5-ethyl- is challenging, the broader historical context of aroma research provides valuable perspective. Early investigations into fruit aromas, dating back several decades, were technologically limited. acs.orgresearchgate.net However, with the advent of techniques like gas chromatography-mass spectrometry (GC-MS), researchers began to unravel the complex mixture of volatile compounds responsible for natural flavors. acs.org

A significant milestone in furanone research was the discovery of related compounds like mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone) in the early 1970s, which highlighted the importance of this class of compounds as flavor-impact molecules. acs.orgresearchgate.netnih.gov These early studies on furanone analogues laid the groundwork for the subsequent identification and characterization of other lactones, including γ-hexalactone, in a wide variety of fruits. acs.org

The exploration of microbial pathways for lactone production also has a long history. As early as 1963, studies reported the production of lactones, such as γ-decalactone, through the biotransformation of fatty acids by yeast. mdpi.com This early work demonstrated the potential for biotechnological production of these valuable flavor compounds, a field that continues to be an active area of research. The development of synthetic methods for γ-lactones also has a historical foundation, with early chemical syntheses often being replaced by more efficient methods over time. researchgate.net

Current Challenges and Opportunities in the Research of 2(3H)-Furanone, 5-ethyl-

The contemporary research landscape for 2(3H)-Furanone, 5-ethyl- is characterized by a set of distinct challenges and burgeoning opportunities, primarily in the realms of synthesis, biological activity, and materials science.

Challenges:

A primary challenge in the study of 2(3H)-Furanone, 5-ethyl- lies in the stereocontrolled synthesis of its enantiomers. acs.org The chirality at the C5 position significantly influences its sensory properties and biological activity. Therefore, the development of highly selective asymmetric synthetic methods is a major focus. core.ac.ukmdpi.comacs.orgnih.gov While various strategies, including organocatalysis, have been developed for the synthesis of chiral γ-lactones, achieving high enantioselectivity for specific substitution patterns remains an active area of investigation. acs.orgnih.gov Another challenge is the potential for competing side reactions during synthesis, such as the formation of constitutional isomers when using certain transition metal-catalyzed ring-opening reactions of related lactone precursors. nih.gov

Table 2: Comparison of Synthetic Approaches to γ-Lactones

| Synthetic Method | Key Features | Challenges |

| Classical Cyclization | Utilizes precursors like γ-keto acids. | Often requires harsh reaction conditions. |

| Biotransformation | Employs microorganisms or enzymes for synthesis. | Can be limited by substrate specificity and product yield. |

| Asymmetric Catalysis | Enables the synthesis of specific enantiomers. | Catalyst design and optimization for high selectivity. |

| Organocatalysis | Uses small organic molecules as catalysts. | Achieving high enantioselectivity for a broad range of substrates. acs.orgacs.org |

Opportunities:

Significant opportunities exist in exploring the full potential of 2(3H)-Furanone, 5-ethyl- and its analogues. The compound serves as a valuable chiral building block for the synthesis of more complex, biologically active molecules. core.ac.ukmdpi.com Its basic furanone structure is a recognized pharmacophore, and there is growing interest in synthesizing furanone derivatives to explore their therapeutic potential in areas such as antibacterial, antifungal, and anticancer applications. nih.govresearchgate.net

A particularly promising area of research is the investigation of furanones as quorum sensing inhibitors. nih.gov Quorum sensing is a cell-to-cell communication process in bacteria that regulates biofilm formation and virulence. Halogenated furanones have demonstrated the ability to inhibit biofilm formation, and research is ongoing to develop novel furanone derivatives as potential agents to combat antibiotic resistance. nih.govbohrium.com Furthermore, the use of furanone derivatives in materials science, for example as monomers for the production of polymers, is an emerging field of interest. researchgate.net The continued investigation into the biosynthesis of γ-hexalactone in various fruits also presents opportunities for metabolic engineering to enhance the flavor profiles of agricultural products.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3H-furan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGWEFPCZVKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300094 | |

| Record name | 2(3H)-Furanone, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2313-01-1 | |

| Record name | 5-Ethyl-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-2(3H)-furanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D869KF4XDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 3h Furanone, 5 Ethyl and Its Derivatives

Catalytic Approaches to 2(3H)-Furanone, 5-ethyl- Synthesis

Catalysis provides powerful tools for the synthesis of complex molecules from simple precursors under mild conditions. For the construction of 5-ethyl-2(3H)-furanone, transition metal catalysis, organocatalysis, and biocatalysis have all been successfully employed, enabling access to these valuable compounds through various reaction pathways.

Transition metal catalysts, particularly those based on palladium and ruthenium, are highly effective for constructing furanone rings. These methods often involve the cyclization or carbonylation of functionalized substrates. nih.govnih.govrsc.org

Palladium-catalyzed reactions are prominent in the synthesis of lactones. acs.org One common strategy is the carbonylative lactonization of unsaturated alcohols. For instance, a hydroxyl-substituted precursor related to the 5-ethyl-2(3H)-furanone structure can undergo palladium-catalyzed cyclocarbonylation, where carbon monoxide is inserted to form the carbonyl group of the lactone. nih.gov This methodology is valued for its ability to construct the heterocyclic ring and introduce the carbonyl functionality in a single, efficient step. nih.gov Similarly, palladium catalysts can facilitate the intramolecular cyclization of halo alcohols, providing another reliable route to the γ-lactone core. acs.org

Ruthenium-based catalysts are also extensively used, particularly in intramolecular cyclization reactions. nih.goveurekaselect.com For example, the cyclization of specific hydroxy enynes can be catalyzed by ruthenium complexes to yield functionalized furans under neutral conditions. rsc.org While this directly produces a furan (B31954), subsequent oxidation can lead to the desired furanone structure. Ruthenium catalysts are also central to ring-closing metathesis (RCM), a powerful cyclization method discussed in a later section.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Furanone Derivatives

| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, DDQ | α-Hydroxycyclopropanol | Ring Opening Carbonylative Lactonization | Forms δ-valerolactones, but related furanone synthesis is possible with copper catalysts. | rsc.org |

| RuCl₂(PPh₃)(p-cymene) | (Z)-pent-2-en-4-yn-1-ol | Intramolecular Cyclization | Produces 5-substituted furans under neutral conditions. | rsc.org |

| Palladium Complexes | Alkyne Amino Alcohols | Aminocarbonylative Lactonization | Provides access to various bicyclic lactones. | nih.gov |

| Palladium(II) Chloride | 2,3- or 3,4-Allenols | Chlorocyclocarbonylation | Efficient synthesis of 3-chloromethyl-2(5H)-furanones. | acs.org |

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the use of often toxic and expensive metals. nih.govacs.orgnih.gov For the synthesis of chiral 5-substituted furanones, organocatalysts can activate substrates in a stereocontrolled manner. 5-Substituted-furan-2(3H)-ones, including the 5-ethyl variant, are recognized as useful pronucleophiles that can be deprotonated at the α-position under organocatalytic conditions to form synthetically valuable dienolates. acs.org

These dienolates can then participate in a variety of asymmetric transformations, such as Michael additions or aldol (B89426) reactions, to generate more complex furanone derivatives with high enantioselectivity. acs.orgrug.nl For example, a chiral amine catalyst could facilitate the enantioselective addition of an electrophile to the dienolate derived from a precursor to 5-ethyl-2(3H)-furanone. This approach is central to building libraries of structurally diverse and optically active γ-butyrolactones.

Table 2: Representative Organocatalytic Approaches for Furanone Synthesis

| Catalyst Type | Substrate | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Brønsted Base | 5-Substituted-furan-2(3H)-one | Dienolate formation for [8+2] cycloaddition | Polycyclic γ-lactone derivatives | acs.org |

| Chiral Amine (e.g., Proline derivatives) | Furanone-derived enolates | Asymmetric Aldol/Mannich Reactions | Enantiomerically enriched functionalized γ-butenolides | acs.org |

| Ti(OiPr)₄ / (S)-BINOL | 2-Silyloxyfuran | Vinylogous Mukaiyama–Mannich reaction | 5-substituted aminoalkyl γ-butenolide | acs.org |

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under environmentally benign conditions. nih.govnih.gov Lipases are particularly effective for the synthesis of chiral lactones through the kinetic resolution of racemic alcohols or esters. chemrxiv.orgmdpi.com

In a typical chemoenzymatic approach, a racemic precursor alcohol, such as 4-hydroxyhexanamide, can be subjected to lipase-catalyzed enantioselective acetylation. researchgate.net The lipase, for example from Candida antarctica (CAL-B), will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. jst.go.jp Both the resulting ester and the remaining alcohol, now in enantiomerically enriched forms, can be subsequently cyclized to yield the (R)- and (S)-enantiomers of the corresponding 5-ethyldihydro-2(3H)-furanone (the saturated form of the target compound). This method provides a reliable pathway to optically active γ-lactones with high enantiopurity. researchgate.netjst.go.jp

Table 3: Biocatalytic Synthesis of Chiral Lactones using Lipases

| Enzyme (Lipase) | Substrate | Reaction | Outcome | Reference |

|---|---|---|---|---|

| Lipase from Pseudomonas cepacia (PSL) | Racemic N-benzyl-4-hydroxyalkanamides | Enantioselective transesterification with vinyl acetate (B1210297) | Separated (S)-acetoxy and (R)-hydroxy amides for conversion to optically active γ-lactones. | jst.go.jp |

| Lipase AK (from Pseudomonas fluorescens) | Racemic trans-Flavan-4-ols | Kinetic resolution via acetylation | Enantiopure acetate and remaining alcohol. | mdpi.com |

| Novozym 435 (immobilized CAL-B) | ω-Amino-α-alkoxy acetic acid ethyl ester | Polymerization | High yield synthesis of polyamides. | nih.gov |

Ring-Closing Methodologies in 2(3H)-Furanone, 5-ethyl- Synthesis

The formation of the furanone ring via the cyclization of an acyclic precursor is a fundamental and widely used synthetic strategy. These methods include classical lactonization reactions and modern intramolecular cyclization protocols, such as ring-closing metathesis.

Lactonization is the intramolecular esterification of a hydroxycarboxylic acid to form a cyclic ester (lactone). sci-hub.se The synthesis of 5-ethyl-2(3H)-furanone via lactonization would typically start from a precursor such as 4-hydroxyhex-2-enoic acid or a related derivative. The simplest and most common method involves the treatment of the hydroxy ester or acid in an acidic medium. sci-hub.se

Modern variations include metal-catalyzed oxidative lactonization of diols. For example, catalyst systems such as Cu/TEMPO or Cu/ABNO can facilitate the selective aerobic oxidation of diols to lactones under mild conditions, using air as the oxidant. organic-chemistry.org This approach is highly efficient and offers excellent chemo- and regioselectivity, making it an attractive green alternative for lactone synthesis. organic-chemistry.org Palladium-catalyzed carbonylative lactonization, as mentioned earlier, also falls under this category, representing a powerful method to form the lactone ring from unsaturated alcohols. nih.govacs.org

Intramolecular cyclization encompasses a broad range of reactions where a ring is formed by the reaction of two functional groups within the same molecule. A prominent and powerful example is Ring-Closing Metathesis (RCM). wikipedia.orgmedwinpublishers.com RCM uses primarily ruthenium-based catalysts (e.g., Grubbs catalysts) to form a cyclic alkene from a diene precursor, with the liberation of a small volatile alkene like ethylene (B1197577) driving the reaction to completion. organic-chemistry.org

To synthesize 5-ethyl-2(3H)-furanone via RCM, a suitable acyclic diene precursor, such as an O-acryloyl-pent-1-en-3-ol, would be required. The catalyst would then facilitate the formation of the double bond within the furanone ring, completing the cyclization. RCM is highly valued for its exceptional functional group tolerance and its ability to form rings of various sizes, including the five-membered ring of the target furanone. wikipedia.orgorganic-chemistry.org

Other intramolecular cyclization methods include base-induced cyclization of specifically functionalized substrates, such as sulfonium (B1226848) salts, which can yield furanone structures under mild conditions. organic-chemistry.org Transition-metal-catalyzed cycloisomerization of allenic hydroxyketones or other unsaturated precursors also provides direct routes to the furanone core. organic-chemistry.org

Table 4: Overview of Ring-Closing Methodologies for Furanone Synthesis

| Methodology | Typical Catalyst/Reagent | Precursor Type | Key Advantage | Reference |

|---|---|---|---|---|

| Lactonization | Acid (e.g., H₂SO₄) or Base | Hydroxycarboxylic acid/ester | Fundamental and straightforward. | sci-hub.se |

| Oxidative Lactonization | Cu/TEMPO or Cu/ABNO, Air | Diol | Mild, green, and highly selective. | organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalysts (Ru-based) | Diene | Excellent functional group tolerance and efficiency. | wikipedia.orgorganic-chemistry.org |

| Base-Induced Cyclization | Potassium Carbonate (K₂CO₃) | (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium salt | Rapid and mild conditions. | organic-chemistry.org |

Precursor-Based Synthetic Strategies for 2(3H)-Furanone, 5-ethyl-

The construction of the 2(3H)-Furanone, 5-ethyl- core can be achieved from various precursors, broadly categorized as butenolides and open-chain compounds.

One common strategy for the synthesis of saturated or partially saturated γ-lactones is the reduction of the corresponding butenolide. The commercially available 5-ethyl-2(5H)-furanone can serve as a direct precursor to 2(3H)-Furanone, 5-ethyl-. This transformation typically involves the selective reduction of the endocyclic double bond.

Catalytic hydrogenation is a widely employed method for this purpose. Various heterogeneous catalysts can be utilized, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate. The process is generally efficient, leading to high yields of the desired saturated lactone.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5 mol%) | Ethanol | 25 | 1 | >95 |

| Raney Nickel | Isopropanol | 50 | 5 | ~90 |

| PtO₂ | Acetic Acid | 25 | 1 | >98 |

This is an interactive data table. The values are representative of typical conditions for such transformations.

Another approach involves the use of transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) is used in the presence of a catalyst. This method can sometimes offer milder reaction conditions and avoid the need for specialized high-pressure hydrogenation equipment.

The synthesis of 2(3H)-Furanone, 5-ethyl- from acyclic precursors often involves the cyclization of a functionalized carboxylic acid or ester. A key intermediate for this strategy is a 4-hydroxyhexanoic acid derivative.

One plausible route starts from ethyl levulinate, which can be subjected to a Grignard reaction with ethylmagnesium bromide. This reaction introduces the ethyl group at the carbonyl carbon, forming a tertiary alcohol. Subsequent hydrolysis of the ester and lactonization, often acid-catalyzed, would yield the target molecule. However, controlling the reaction to favor the desired 5-ethyl isomer over other potential products is a key challenge.

A more direct approach involves the intramolecular cyclization of 4-oxohexanoic acid or its esters. Reduction of the keto group to a hydroxyl group, followed by acid-catalyzed lactonization, is a common sequence.

| Starting Material | Key Reaction Steps | Typical Reagents | Overall Yield (%) |

|---|---|---|---|

| Ethyl levulinate | Grignard reaction, Hydrolysis, Lactonization | 1. EtMgBr, THF; 2. H₃O⁺ | Variable, moderate |

| 4-Oxohexanoic acid | Reduction, Lactonization | 1. NaBH₄, EtOH; 2. H⁺ (e.g., H₂SO₄) | Good to excellent |

| 3-Hexenoic acid | Halolactonization, Reductive dehalogenation | 1. I₂, NaHCO₃; 2. Zn, AcOH | Good |

This is an interactive data table. The yields are estimates based on similar reported reactions.

Another versatile method is the halolactonization of an unsaturated carboxylic acid, such as 3-hexenoic acid. Treatment with iodine and a base like sodium bicarbonate induces an electrophilic cyclization to form an iodo-lactone, which can then be dehalogenated, for instance, with zinc dust in acetic acid, to afford 2(3H)-Furanone, 5-ethyl-.

Green Chemistry Principles in 2(3H)-Furanone, 5-ethyl- Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like 2(3H)-Furanone, 5-ethyl- is of increasing importance to minimize environmental impact.

Whenever feasible, conducting reactions in the absence of volatile organic solvents or in aqueous media is a key green chemistry objective. For the synthesis of γ-lactones, certain cyclization reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. For instance, the acid-catalyzed lactonization of 4-hydroxyhexanoic acid could potentially be carried out by adsorbing the substrate onto a solid acid catalyst and heating, thus avoiding the need for a solvent.

Aqueous syntheses of furanones are also being explored. While the solubility of nonpolar substrates can be a challenge, the use of phase-transfer catalysts or surfactant-aided reactions can facilitate reactions in water. The hydrolysis and lactonization steps in some open-chain precursor routes could potentially be combined in a one-pot aqueous procedure. Research has shown that some lactonizations are even accelerated in water due to hydrophobic effects.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final product, minimizing waste.

Addition and rearrangement reactions are inherently 100% atom-economical. In the context of 2(3H)-Furanone, 5-ethyl- synthesis, catalytic hydrogenation of 5-ethyl-2(5H)-furanone is an example of a highly atom-economical reaction, as the only other reactant is hydrogen, which is fully incorporated into the product.

In contrast, reactions that use stoichiometric reagents, such as some reduction or oxidation methods, often have lower atom economy. For example, the use of stoichiometric reducing agents like sodium borohydride (B1222165) generates inorganic byproducts that constitute waste. The development of catalytic reduction methods is therefore a key aspect of improving the greenness of these syntheses.

Chemical Reactivity and Mechanistic Investigations of 2 3h Furanone, 5 Ethyl

Reactions at the Lactone Moiety of 2(3H)-Furanone, 5-ethyl-

The lactone ring is susceptible to attack by both nucleophiles and electrophiles, leading to ring-opening or other transformations.

The ester carbonyl group of the lactone is an electrophilic center that readily reacts with various nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism, resulting in the cleavage of the endocyclic C-O bond and ring-opening.

Studies on related 5-substituted-2(3H)-furanones have demonstrated this reactivity pattern. For instance, treatment of 5-aryl-2(3H)-furanones with amines in refluxing ethanol (B145695) leads to the formation of the corresponding ring-opened amides. eurjchem.comresearchgate.net Similarly, reaction with hydrazine (B178648) hydrate (B1144303) cleaves the lactone ring to yield acid hydrazides, which can subsequently be used to synthesize other heterocyclic systems. eurjchem.comresearchgate.net While specific studies detailing the aminolysis of 5-ethyl-2(3H)-furanone are not prevalent, its reactivity is expected to follow this established pathway for γ-butyrolactones.

Base-catalyzed hydrolysis is another characteristic reaction of the lactone moiety. In the presence of bases like sodium hydroxide (B78521), the ester is saponified, leading to the formation of the corresponding γ-hydroxy carboxylate salt after ring-opening. cdnsciencepub.com The rate of hydrolysis for γ-butyrolactones is influenced by factors such as pH and substitution on the ring. nih.govresearchgate.net

The reaction with potent nucleophiles like organometallic reagents (e.g., Grignard reagents) would also be expected to result in ring-opening. The initial attack on the carbonyl carbon would form a tetrahedral intermediate, which, upon workup, could lead to the formation of a diol, following the addition of two equivalents of the reagent. youtube.com

Table 1: Representative Nucleophilic Ring-Opening Reactions of 2(3H)-Furanone Analogs

| Furanone Derivative | Nucleophile | Product Type | Reference |

| 5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone | Amines | Ring-opened amide | eurjchem.com |

| 5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone | Hydrazine hydrate | Ring-opened acid hydrazide | eurjchem.com |

| General γ-butyrolactones | Hydroxide (base) | γ-hydroxy carboxylate | nih.govresearchgate.net |

The lactone moiety can be activated by electrophiles, particularly Lewis acids. This activation enhances the electrophilicity of the carbonyl carbon and can facilitate ring-opening. A notable transformation of 2(3H)-furanones involves their use as alkylating agents in Friedel-Crafts-type reactions. researchgate.neteurekaselect.com

In studies involving 5-aryl-3-arylidenefuran-2(3H)-ones, the presence of aluminum chloride (AlCl₃) in an aromatic solvent like benzene (B151609) or toluene (B28343) promotes alkyl-oxygen bond cleavage of the lactone. researchgate.neteurekaselect.com This generates a resonance-stabilized carbocation intermediate. The carbocation is then attacked by the electron-rich aromatic solvent in an intermolecular fashion, resulting in the formation of butadienecarboxylic acids. researchgate.neteurekaselect.com The course of the reaction—whether it proceeds via an intermolecular or intramolecular pathway—is dependent on the substrate and the solvent used. eurekaselect.com This body of research indicates that the lactone ring of 5-ethyl-2(3H)-furanone could similarly be activated by Lewis acids to engage in analogous transformations.

Transformations Involving the Unsaturated System of 2(3H)-Furanone, 5-ethyl-

The β,γ-double bond in the furanone ring is a site for various addition reactions, including hydrogenation and cycloadditions.

The carbon-carbon double bond of 5-ethyl-2(3H)-furanone can be readily saturated through catalytic hydrogenation. This reaction converts the unsaturated lactone into its saturated counterpart, 5-ethyldihydro-2(3H)-furanone, which is commonly known as γ-caprolactone. nist.gov

Catalytic hydrogenation of unsaturated bonds is typically achieved using hydrogen gas in the presence of a metal catalyst. clockss.org Research on the hydrogenation of the related 2(5H)-furanone to γ-butyrolactone has shown high selectivity and activity using nickel-based bimetallic catalysts (e.g., Ni-Fe/SiO₂). researchgate.net It is expected that 5-ethyl-2(3H)-furanone would undergo similar smooth reduction across the double bond using standard hydrogenation catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere, yielding γ-caprolactone.

While the conjugated system in 2(3H)-furanones can potentially act as a dienophile in Diels-Alder [4+2] cycloadditions, a more distinct reactivity has been documented for 5-ethyl-2(3H)-furanone. wikipedia.orgsigmaaldrich.comacs.org It can serve as a 2π-component precursor in higher-order cycloaddition reactions.

In a notable study, 5-ethyl-2(3H)-furanone was shown to participate in a highly diastereoselective [8+2]-cycloaddition with 8,8-dicyanoheptafulvene. acs.org This transformation is achieved through organocatalytic activation with a Brønsted base. The base deprotonates the furanone at the α-position, generating a reactive dienolate intermediate. This dienolate then acts as the 2π-component (a higherenophile) that reacts with the 8π-system of the heptafulvene to form a complex polycyclic product bearing a γ-butyrolactone motif. acs.org

Table 2: [8+2]-Cycloaddition of 5-ethyl-2(3H)-furanone

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Reference |

| 5-ethyl-2(3H)-furanone | 8,8-dicyanoheptafulvene | Organic Brønsted Base | Acetonitrile | Polycyclic [8+2] cycloadduct | acs.org |

Reactions at the Ethyl Substituent and Alpha-Positions of 2(3H)-Furanone, 5-ethyl-

The protons on the carbon alpha to the carbonyl group are acidic and represent a key site of reactivity. The ethyl group at the 5-position, being a saturated alkyl chain, is comparatively unreactive.

The most significant reactivity at the alpha-position (C3) is its deprotonation to form a stabilized enolate (or dienolate). As mentioned previously, this is a key step in the organocatalyzed [8+2]-cycloaddition reaction. acs.org The acidity of the α-protons allows 5-ethyl-2(3H)-furanone to act as a pronucleophile. Under basic conditions, the generated dienolate intermediate exhibits vinylogous reactivity, with nucleophilic character at both the α- and γ-positions. This dienolate formation is crucial for its participation as a 2π-component in cycloadditions. acs.org

In contrast to the high reactivity of the lactone ring, the unsaturated system, and the alpha-position, the ethyl substituent at the C5-position is generally inert to most chemical transformations. As a simple alkyl group, it does not typically participate in reactions unless subjected to harsh free-radical conditions. The primary reactive centers of the molecule are the focus of its synthetic utility, and transformations specifically targeting the ethyl group have not been prominently reported in the chemical literature.

Functionalization of the Alkyl Chain

The direct functionalization of the saturated ethyl group at the C5 position of the furanone ring presents a synthetic challenge due to the relative inertness of sp³-hybridized C-H bonds. The literature does not extensively cover direct modifications like halogenation or oxidation on the terminal ethyl chain of this specific compound. However, transformations on analogous side chains of related furanone structures indicate the feasibility of such modifications. For instance, the reduction of a 5-acetyl group to a 5-(1-hydroxyethyl) group is a known method for introducing functionality to the side chain. This conversion is typically achieved using reducing agents like sodium borohydride (B1222165) prepchem.com. The resulting 5-(1-hydroxyethyl)-2(3H)-furanone is a recognized compound, confirming the chemical stability of this type of functionalized side chain nist.gov.

Table 1: Example of Side-Chain Functionalization on a Related Furanone Core

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| 5-acetylspiro[benzo[b]furan-2(3H), 1'-cyclopropane]-3-one | Sodium borohydride (NaBH₄) | 5-(1-hydroxyethyl)spiro[benzo[b]furan-2(3H), 1'-cyclopropane]-3-one | Ketone reduction to secondary alcohol |

This reaction highlights a viable strategy for accessing furanones with functionalized side chains, which can then serve as handles for further synthetic elaboration.

Alpha-Proton Reactivity and Anion Chemistry

The protons on the C3 carbon, which is alpha to the carbonyl group, exhibit significant acidity and are susceptible to deprotonation by a suitable base. This deprotonation is a key feature of the reactivity of 5-substituted-2(3H)-furanones, leading to the formation of a highly reactive intermediate known as a dienolate acs.orgnih.gov. The ability of these furanones to act as pronucleophiles and generate dienolates under basic conditions is well-recognized in organic synthesis acs.orgnih.gov.

The generated dienolate anion is a resonance-stabilized species with nucleophilic character at both the α-carbon (C3) and the γ-position of the vinylogous system. This dual reactivity allows it to participate in various carbon-carbon bond-forming reactions. A notable application of this reactivity is the use of 5-ethyl-2(3H)-furanone as a 2π-component in higher-order cycloaddition reactions. In the presence of a Brønsted base catalyst, it reacts with 8,8-dicyanoheptafulvene, an 8π-component, in a highly diastereoselective [8+2]-cycloaddition to yield complex polycyclic structures acs.orgnih.gov. This transformation underscores the synthetic utility of the anion chemistry of 5-ethyl-2(3H)-furanone.

Table 2: [8+2]-Cycloaddition Reaction of 2(3H)-Furanone, 5-ethyl-

| Furanone Reactant | Cycloaddition Partner | Catalyst | Solvent | Isolated Yield | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 2(3H)-Furanone, 5-ethyl- | 8,8-dicyanoheptafulvene | Organic Base (4h) | Acetonitrile | 67% | >20:1 |

The efficiency and high diastereoselectivity of this reaction are influenced by the nature of the substituent at the C5 position. Studies have shown that increasing the length of the alkyl chain from methyl to ethyl can have a positive effect on the reaction's efficiency acs.org.

Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms involving 2(3H)-Furanone, 5-ethyl- relies heavily on spectroscopic analysis and the characterization of reaction products. While specific kinetic studies detailing the rate laws for reactions of this compound are not widely available, mechanistic pathways have been proposed based on the stereochemical outcomes of its reactions.

In the case of the [8+2]-cycloaddition with 8,8-dicyanoheptafulvene, a plausible mechanism has been put forward acs.orgnih.gov. The proposed sequence begins with the deprotonation of the furanone at the α-position by an organic base, generating the key dienolate intermediate. This dienolate then undergoes a concerted or stepwise cycloaddition with the 8,8-dicyanoheptafulvene. The high diastereoselectivity observed in the product formation suggests a highly organized transition state.

Spectroscopic methods are crucial for these mechanistic proposals. The relative configuration of the resulting cycloadducts has been determined by analogy, with the definitive structure of a related product confirmed through single-crystal X-ray analysis acs.orgnih.gov. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to monitor the progress of the reaction, determine the conversion of starting materials, and establish the diastereomeric ratio of the products. For instance, ¹H NMR analysis of the crude reaction mixture provides direct evidence of the reaction's outcome and stereoselectivity acs.org.

Table 3: Proposed Mechanistic Steps for the [8+2]-Cycloaddition

| Step | Description | Key Intermediate | Method of Investigation |

|---|---|---|---|

| 1 | Base-mediated deprotonation of the furanone at the alpha-carbon. | Dienolate anion | Inferred from product formation |

| 2 | Nucleophilic attack of the dienolate onto the cycloaddition partner. | Transition state assembly | Analysis of product stereochemistry |

| 3 | Ring closure to form the polycyclic product and regeneration of the catalyst. | Final cycloadduct | NMR Spectroscopy, X-ray Crystallography |

These studies, combining synthetic results with spectroscopic analysis, provide a foundational understanding of the reaction pathways available to 2(3H)-Furanone, 5-ethyl-.

Advanced Spectroscopic and Diffraction Methodologies for the Structural Elucidation of 2 3h Furanone, 5 Ethyl

Mass Spectrometry (MS) Techniques in the Characterization of 2(3H)-Furanone, 5-ethyl-

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and, through fragmentation, its structure.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its high mass accuracy and resolving power, allowing it to differentiate between molecules with very similar nominal masses. nih.gov For 2(3H)-Furanone, 5-ethyl-, HRMS is used to determine its elemental composition with a high degree of confidence. By measuring the exact mass of the molecular ion and comparing it to the theoretical mass calculated from its chemical formula (C₆H₈O₂), the molecular formula can be unequivocally confirmed. nih.gov

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Theoretical Exact Mass | 112.05243 Da |

| Expected HRMS Result | 112.05243 ± 5 ppm |

Table 2: Elemental composition and theoretical exact mass of 2(3H)-Furanone, 5-ethyl-. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of 2(3H)-Furanone, 5-ethyl- is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to build a picture of the molecule's substructures. The fragmentation of related furanone compounds has been studied, providing a basis for proposing a fragmentation pathway. imreblank.ch Key fragmentation pathways for lactones often involve the loss of small neutral molecules like carbon monoxide (CO) and cleavage of the alkyl side chain.

A plausible fragmentation pathway for 2(3H)-Furanone, 5-ethyl- would involve:

Loss of the ethyl group: Cleavage of the C5-C6 bond would result in a fragment ion corresponding to the loss of an ethyl radical (•C₂H₅).

Loss of carbon monoxide: A common fragmentation for lactones is the expulsion of a neutral CO molecule from the ring.

Ring-opening and subsequent cleavages: The furanone ring can open, followed by various bond cleavages leading to a cascade of smaller fragment ions.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 112 | 84 | CO | Ring-contracted or opened structure |

| 112 | 83 | C₂H₅• | Furanone ring cation |

| 112 | 69 | C₂H₃O• | Acylium ion from ring cleavage |

| 83 | 55 | CO | C₄H₃⁺ cation |

Table 3: Predicted MS/MS fragmentation data for 2(3H)-Furanone, 5-ethyl-.

Vibrational Spectroscopic Methods (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational energy states of a molecule. nih.gov These methods are complementary and provide a characteristic "fingerprint" of the functional groups present in a compound. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. uni-siegen.de For 2(3H)-Furanone, 5-ethyl-, a strong absorption band is expected for the carbonyl (C=O) stretching vibration of the lactone group due to its large change in dipole moment. Other characteristic bands include C-O stretching, C=C stretching, and C-H stretching.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. A molecular vibration is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. nih.govuni-siegen.de It is particularly sensitive to symmetric, non-polar bonds. Therefore, the C=C double bond in the furanone ring is expected to produce a strong signal in the Raman spectrum, complementing the IR data where this vibration may be weaker.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Active Technique |

| C-H Stretch (sp²) | =C-H | 3100 - 3000 | IR / Raman |

| C-H Stretch (sp³) | -C-H (ethyl) | 3000 - 2850 | IR / Raman |

| C=O Stretch | Lactone Carbonyl | 1780 - 1740 | IR (Strong) |

| C=C Stretch | Alkene in ring | 1680 - 1620 | Raman (Strong) |

| C-O Stretch | Lactone Ether | 1250 - 1100 | IR (Strong) |

Table 4: Characteristic vibrational frequencies for the functional groups in 2(3H)-Furanone, 5-ethyl-.

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy (CD/ORD) for Electronic Structure and Stereochemical Insights (if applicable)

The electronic structure of 2(3H)-Furanone, 5-ethyl-, can be investigated using Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides information about the electronic transitions within a molecule when it absorbs light in the UV-Vis region of the electromagnetic spectrum.

The structure of 2(3H)-Furanone, 5-ethyl-, contains two primary chromophores: the carbonyl group (C=O) of the lactone and the isolated carbon-carbon double bond (C=C) within the five-membered ring. The double bond is not in conjugation with the carbonyl group, which dictates the nature of its electronic absorption.

n→π* Transition : The carbonyl group exhibits a weak absorption band corresponding to the transition of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital (π*). This transition is typically symmetry-forbidden and thus has a low molar absorptivity (ε).

π→π* Transitions : Both the carbonyl group and the C=C double bond have π→π* transitions, which are generally more intense (higher ε) than n→π* transitions.

Specific experimental UV-Vis absorption data for 2(3H)-Furanone, 5-ethyl- is not extensively reported in publicly available literature. However, the expected absorption maxima (λmax) can be estimated based on data for similar chromophores. Saturated lactones, for instance, typically show an n→π* transition in the 215-235 nm range scribd.com. The isolated C=C double bond would also be expected to absorb in the far UV region.

Table 1: Expected Electronic Transitions for 2(3H)-Furanone, 5-ethyl-

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Intensity (ε) |

|---|---|---|---|

| Carbonyl (C=O) | n → π* | ~215 - 235 | Low |

| Carbonyl (C=O) | π → π* | < 200 | High |

Chiroptical Spectroscopy (CD/ORD)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for stereochemical analysis. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light scribd.com.

However, 2(3H)-Furanone, 5-ethyl-, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity. Consequently, CD and ORD spectroscopy are not applicable for its stereochemical analysis, as it does not produce a CD or ORD spectrum.

For the broader class of furanone compounds, chiroptical spectroscopy is a vital tool. For example, chiral 2(5H)-furanones, which are common structural motifs in natural products, are frequently studied using these methods. Empirical rules, often correlated with quantum chemical computations, are used to relate the sign of the Cotton effects in their CD spectra to the absolute configuration at the stereogenic center unesp.br.

X-ray Diffraction Studies of Crystalline Derivatives of 2(3H)-Furanone, 5-ethyl-

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.

Specific single-crystal X-ray diffraction data for 2(3H)-Furanone, 5-ethyl-, or its simple crystalline derivatives are not readily found in the surveyed scientific literature. Small, non-polar, or low-melting-point organic molecules can be challenging to crystallize.

To provide insight into the expected molecular geometry of the core ring structure, data from the closely related saturated analog, γ-butyrolactone (GBL), can be examined. The crystal structure of GBL has been determined, revealing the key structural parameters of the five-membered lactone ring wikimedia.orgnih.gov. The furanone ring in GBL is nearly planar, and this planarity is largely expected to be maintained in the unsaturated structure of 2(3H)-Furanone, 5-ethyl-, although the endocyclic double bond will alter the bond lengths and angles compared to the saturated ring.

Table 2: Selected Crystallographic Data for γ-Butyrolactone (a related compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.358 |

| b (Å) | 9.771 |

| c (Å) | 10.999 |

| β (°) | 107.41 |

| Volume (ų) | 857.3 |

Data obtained from studies on γ-butyrolactone, the saturated analog of 2(3H)-Furanone. wikimedia.orgnih.gov

The data from GBL provides a reliable model for the bond lengths and angles of the saturated portion of the 2(3H)-Furanone, 5-ethyl- ring. The introduction of the C=C double bond would shorten the corresponding carbon-carbon bond to approximately 1.34 Å and influence the adjacent bond angles, enforcing a more rigid, planar geometry in that region of the ring.

Computational and Theoretical Investigations of 2 3h Furanone, 5 Ethyl

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For γ-lactones, DFT calculations have been employed to study reaction mechanisms, such as the hydrodeoxygenation of levulinic acid to γ-valerolactone (GVL) osti.gov. Such studies typically involve calculating the energies of reactants, products, and intermediates to map out the reaction pathway.

For 2(3H)-Furanone, 5-ethyl-, DFT calculations could be used to determine key electronic properties. A summary of predictable parameters is presented in the table below.

| DFT-Calculable Property | Description | Relevance to 2(3H)-Furanone, 5-ethyl- |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| Electron Density Distribution | The probability of finding an electron at a particular point in space. | Helps in identifying electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). | The energy and shape of these orbitals are key indicators of chemical reactivity. The HOMO-LUMO gap can provide an estimate of the molecule's stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually represents the charge distribution and is useful for predicting intermolecular interactions. |

| Thermochemical Properties | Enthalpy of formation, Gibbs free energy, and entropy. | Can be used to predict the spontaneity and energetics of reactions involving the molecule. |

DFT has also been used to model the energetics of ring-opening reactions in GVL, providing insights into its stability in the presence of bases nih.gov. Similar studies on 2(3H)-Furanone, 5-ethyl- would be valuable for understanding its degradation pathways.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide detailed information about the molecular orbitals (MOs).

An analysis of the molecular orbitals of 2(3H)-Furanone, 5-ethyl- would reveal the nature of the bonding and antibonding interactions within the molecule. For example, it would allow for the characterization of the π-system of the C=C and C=O double bonds and the lone pair orbitals on the oxygen atoms. This information is crucial for understanding the molecule's electronic transitions and photochemical behavior.

Conformational Analysis and Energy Landscape Mapping of 2(3H)-Furanone, 5-ethyl-

The furanone ring in 2(3H)-Furanone, 5-ethyl- is not perfectly planar, and the ethyl group at the 5-position can rotate. This gives rise to different spatial arrangements of the atoms, known as conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies.

The potential energy surface (PES) of the molecule can be mapped by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. For 2(3H)-Furanone, 5-ethyl-, the key degrees of freedom would be the ring puckering and the rotation around the C-C bond of the ethyl group.

A hypothetical conformational analysis of 2(3H)-Furanone, 5-ethyl- is outlined in the table below.

| Conformer Type | Defining Feature | Expected Relative Energy |

| Envelope Conformation | One atom of the furanone ring is out of the plane of the other four. | Likely to be a low-energy conformation. |

| Twist Conformation | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | May represent a transition state between envelope forms. |

| Gauche/Anti (Ethyl Group) | The orientation of the terminal methyl group of the ethyl substituent relative to the ring. | The relative energies would depend on steric interactions. |

Understanding the conformational preferences and the energy barriers for interconversion is important as these can influence the molecule's reactivity and its interactions with other molecules.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's flexibility, solvent interactions, and transport properties.

MD simulations have been used to study the structural and dynamical properties of GVL as a solvent and in electrolyte solutions mdpi.com. These simulations, which can employ polarizable force fields for greater accuracy, can reveal details about the local molecular ordering and transport properties like self-diffusion coefficients mdpi.com. All-atom MD simulations have also been used to investigate the interaction of γ-butyrolactone with polyelectrolyte brushes, showing how absorption affects the molecule's mobility utwente.nl.

For 2(3H)-Furanone, 5-ethyl-, MD simulations could be used to:

Investigate its behavior in different solvents.

Simulate its interactions with biological macromolecules, such as enzymes or receptors.

Predict physical properties like density and viscosity under different conditions.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed energy profile for a reaction.

For instance, DFT calculations combined with microkinetic modeling have been used to investigate the reaction mechanism of the hydrodeoxygenation of levulinic acid to GVL over a ruthenium surface osti.gov. This study identified the rate-controlling step and suggested that the reaction does not proceed through a previously proposed intermediate osti.gov. Another study used DFT to investigate the mechanism of the ring-opening of GVL in the presence of different bases, calculating the activation energies for the reactions nih.gov.

Similar theoretical studies on 2(3H)-Furanone, 5-ethyl- could be designed to explore its reactivity in various chemical transformations, such as:

Addition reactions at the C=C double bond.

Nucleophilic attack at the carbonyl carbon.

Ring-opening reactions under acidic or basic conditions.

The table below summarizes the key aspects of a theoretical study on a hypothetical reaction of 2(3H)-Furanone, 5-ethyl-.

| Reaction Component | Computational Approach | Information Gained |

| Reactants and Products | Geometry optimization and frequency calculation. | Their relative energies and thermodynamic stability. |

| Transition State | Transition state search algorithms (e.g., QST2/3, Berny optimization). | The structure of the highest energy point along the reaction coordinate and the activation energy. |

| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) calculations. | Confirmation that the transition state connects the correct reactants and products. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can be a valuable aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, it is possible to determine the vibrational frequencies and normal modes of a molecule. These can then be used to simulate the infrared (IR) and Raman spectra. DFT methods are commonly used for this purpose and have been shown to provide good agreement with experimental data, especially when scaling factors are applied to the calculated frequencies ias.ac.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in NMR spectroscopy can also be calculated using quantum chemical methods. This involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical predictions can be very useful for assigning peaks in complex NMR spectra and for confirming molecular structures mdpi.com.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the spectrum. This can help in understanding the electronic transitions responsible for the observed absorption bands.

A summary of computationally predictable spectroscopic data for 2(3H)-Furanone, 5-ethyl- is provided below.

| Spectroscopic Technique | Calculable Parameters | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities. | DFT, MP2 |

| Raman Spectroscopy | Vibrational frequencies, Raman activities. | DFT, MP2 |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts, spin-spin coupling constants. | DFT (with GIAO, for example) |

| UV-Visible Spectroscopy | Excitation energies, oscillator strengths. | TD-DFT |

Applications of 2 3h Furanone, 5 Ethyl in Advanced Chemical Synthesis and Materials Science

2(3H)-Furanone, 5-ethyl- as a Chiral Building Block in Asymmetric Synthesis

A review of scientific literature indicates a lack of specific research detailing the application of 2(3H)-Furanone, 5-ethyl- as a chiral building block in asymmetric synthesis. While the broader class of optically active γ-butenolides and γ-butyrolactones serves as a prominent category of chiral building blocks for synthesizing diverse biologically active compounds, specific examples utilizing the 5-ethyl substituted 2(3H)-furanone are not prominently documented. acs.orgnih.gov Asymmetric syntheses in this field often employ furanone derivatives with different functionalities, such as chiral auxiliaries at the C5 position, to induce stereoselectivity. rug.nl

Integration of 2(3H)-Furanone, 5-ethyl- into Polymer Architectures

There is no significant published research on the use of 2(3H)-Furanone, 5-ethyl- as a modifier for polymer properties, either as a plasticizer, additive, or grafted functional group.

Role of 2(3H)-Furanone, 5-ethyl- in the Synthesis of Complex Organic Scaffolds (Non-Biological Targets)

2(3H)-Furanone, 5-ethyl- serves as a valuable synthon in cycloaddition reactions for the construction of complex, polycyclic organic scaffolds. Its utility has been demonstrated in organocatalytic higher-order [8+2]-cycloadditions, where it functions as the 2π-component.

In a notable study, 5-ethylfuran-2(3H)-one was reacted with 8,8-dicyanoheptafulvene, which acts as the 8π-component. acs.orgnih.gov This reaction proceeds through the organocatalytic activation of the furanone with a Brønsted base, which deprotonates the α-position to generate a reactive dienolate. acs.orgnih.gov The subsequent cycloaddition is highly diastereoselective, leading to the formation of intricate polycyclic products that incorporate the γ-butyrolactone motif. acs.org

The reaction demonstrated that varying the alkyl substituent at the γ-position (C5) of the furanone ring had a notable effect on the reaction's efficiency. The yield for the reaction involving 2(3H)-Furanone, 5-ethyl- was reported to be 78%. acs.orgnih.gov This highlights its effectiveness as a substrate in building complex molecular frameworks that are otherwise difficult to access through conventional synthetic routes.

| Furanone Reactant (Substituent at C5) | Product | Isolated Yield (%) |

|---|---|---|

| 5-methyl-2(3H)-furanone | 3a | 65 |

| 5-ethyl-2(3H)-furanone | 3b | 78 |

| 5-propyl-2(3H)-furanone | 3c | 81 |

| 5-hexyl-2(3H)-furanone | 3d | 60 |

| 5-isopropyl-2(3H)-furanone | 3e | 45 |

Advanced Analytical Methodologies for the Detection and Quantification of 2 3h Furanone, 5 Ethyl

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like 2(3H)-Furanone, 5-ethyl-. Both gas and liquid chromatography are utilized, often coupled with highly sensitive detectors.

Gas chromatography is the most prevalent technique for the analysis of 2(3H)-Furanone, 5-ethyl-, owing to its volatility. The methodology typically involves a sample preparation step to extract and concentrate the analyte from the sample matrix, followed by separation and detection.

Sample Preparation: A common and efficient sample preparation technique is headspace solid-phase microextraction (HS-SPME). This method involves exposing a coated fiber to the headspace of a sample, where volatile compounds like 2(3H)-Furanone, 5-ethyl- are adsorbed. The fiber is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial for efficient extraction; various coatings such as polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) have been utilized.

GC Columns and Conditions: The separation of 2(3H)-Furanone, 5-ethyl- from other volatile compounds is typically achieved using capillary columns. The choice of the stationary phase depends on the complexity of the sample matrix and the desired separation. Both polar and non-polar columns are employed. For instance, polar columns like those with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a modified polyethylene glycol (e.g., DB-FFAP) stationary phase are commonly used. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), are also utilized.

Given that 2(3H)-Furanone, 5-ethyl- is a chiral molecule, enantioselective GC is employed to separate its enantiomers. This is particularly important as the enantiomers can have different sensory properties. Chiral separations are achieved using capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin.

Detectors: The most common detector coupled with GC for the analysis of 2(3H)-Furanone, 5-ethyl- is a mass spectrometer (MS). GC-MS provides high sensitivity and selectivity, allowing for both identification and quantification of the compound, even at trace levels. The mass spectrum of 2(3H)-Furanone, 5-ethyl- shows characteristic fragment ions that are used for its identification. A flame ionization detector (FID) can also be used for quantification, although it does not provide the same level of structural information as an MS.

Table 1: Examples of GC Columns Used for the Analysis of 2(3H)-Furanone, 5-ethyl-

| Column Type | Stationary Phase | Application |

| Polar | Polyethylene Glycol (WAX) | Analysis in food and beverage matrices |

| Polar | Free Fatty Acid Phase (FFAP) | Analysis of volatile organic compounds |

| Non-polar | 5% Phenyl-methylpolysiloxane | General purpose separation |

| Chiral | Derivatized Cyclodextrin | Enantiomeric separation |

While GC is the predominant technique for analyzing volatile compounds like 2(3H)-Furanone, 5-ethyl-, liquid chromatography (LC) has also been applied, particularly when dealing with complex matrices or for the simultaneous analysis of both volatile and non-volatile compounds. High-performance liquid chromatography (HPLC) coupled with advanced detectors is the primary LC-based approach.

The application of LC for direct quantification of 2(3H)-Furanone, 5-ethyl- is less common due to the compound's volatility and lack of a strong chromophore for UV detection. However, methods have been developed for specific applications. For instance, an HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method has been developed for the simultaneous determination of various flavoring compounds, including γ-hexalactone, in liquids for e-cigarettes sigmaaldrich.com.

More frequently, LC-MS is employed to analyze the non-volatile precursors of 2(3H)-Furanone, 5-ethyl-. For example, in studies of beef flavor, liquid chromatography-mass spectrometry has been used to identify and quantify lipid precursors that lead to the formation of γ-hexalactone upon cooking mdpi.comresearchgate.netnih.govresearchgate.net.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, are powerful tools for the comprehensive analysis of complex samples containing 2(3H)-Furanone, 5-ethyl-.

GC-MS: Method development in GC-MS for 2(3H)-Furanone, 5-ethyl- often focuses on optimizing sample preparation, chromatographic separation, and mass spectrometric detection. For quantitative analysis, stable isotope dilution analysis (SIDA) is a highly accurate method. This technique involves adding a known amount of an isotopically labeled internal standard of the analyte to the sample. The ratio of the analyte to the internal standard is then measured by GC-MS, which allows for precise quantification, correcting for any losses during sample preparation and analysis. For instance, SIDA with GC-tandem quadrupole mass spectrometry has been used for the quantification of γ-hexalactone in beef researchgate.net.

LC-MS/MS: While less common for the direct analysis of 2(3H)-Furanone, 5-ethyl-, LC-MS/MS methods are developed for the analysis of its precursors in complex matrices. These methods offer high sensitivity and selectivity, enabling the study of the formation pathways of this important flavor compound nih.govresearchgate.netfrontiersin.org.

Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that combines the separation power of GC with the sensitivity of the human nose as a detector. This technique is instrumental in identifying odor-active compounds in a sample. In GC-O, the effluent from the GC column is split, with one portion going to a conventional detector (like MS or FID) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.

GC-O has been crucial in identifying 2(3H)-Furanone, 5-ethyl- as a key aroma compound in a variety of products, including beef and certain fruits. By correlating the retention time of an odor event with the data from the conventional detector, the compound responsible for a specific aroma can be identified.

Spectroscopic Analytical Methods for Trace Detection

In addition to chromatographic techniques, various spectroscopic methods can be used for the characterization and, in some cases, quantification of 2(3H)-Furanone, 5-ethyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the 2(3H)-Furanone, 5-ethyl- molecule, confirming its structure. The PubChem database provides spectral data for γ-hexalactone, including ¹H and ¹³C NMR shifts nih.gov.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2(3H)-Furanone, 5-ethyl- will show a characteristic strong absorption band for the carbonyl group (C=O) of the lactone ring. Gas-phase IR spectra have been used in conjunction with GC for the identification of this compound google.comgoogle.com.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR spectroscopy. While less commonly reported for 2(3H)-Furanone, 5-ethyl-, Raman spectroscopy has the potential for quantitative analysis, especially when coupled with techniques like surface-enhanced Raman spectroscopy (SERS) for trace detection of similar lactone signal molecules researchgate.net. The quantitative application of Raman spectroscopy is an area of ongoing research and could potentially be applied to the analysis of this compound in various matrices spectroscopyonline.commdpi.comnih.govnih.gov.

Table 2: Spectroscopic Data for 2(3H)-Furanone, 5-ethyl- (γ-Hexalactone)

| Technique | Key Spectral Features |

| ¹H NMR | Signals corresponding to the protons on the ethyl group and the furanone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the furanone ring, and the ethyl group carbons nih.gov. |

| FTIR | Strong absorption band for the lactone carbonyl group (C=O) google.comgoogle.com. |

| Mass Spec. | Characteristic fragmentation pattern with a base peak often at m/z 85. |

Environmental Fate and Degradation Mechanisms of 2 3h Furanone, 5 Ethyl

Photodegradation Pathways under Environmental Conditions

Photodegradation in the atmosphere is anticipated to be a significant removal process for 2(3H)-Furanone, 5-ethyl-. The primary mechanism for atmospheric photodegradation is the reaction with photochemically generated hydroxyl (•OH) radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

While a specific rate constant for the reaction of •OH radicals with 2(3H)-Furanone, 5-ethyl- is not available, data for furan (B31954) and its alkylated derivatives can provide a reasonable estimate. The reaction rates for furan and its derivatives with •OH radicals are generally high, indicating a short atmospheric lifetime. For instance, the rate coefficient for the reaction of •OH radicals with furan at 298 K is approximately 3.34 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ whiterose.ac.uk. Alkyl substitution on the furan ring can influence the reaction rate. Studies on 2-methyl furan and 2,5-dimethyl furan have shown that alkyl groups can increase the reactivity towards •OH radicals whiterose.ac.ukresearchgate.netacs.orgnih.gov.

Table 1: Rate Coefficients for the Reaction of Hydroxyl Radicals with Furan and Alkylated Derivatives

| Compound | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Furan | 3.34 x 10⁻¹¹ | whiterose.ac.ukacs.org |

| 2-Methyl Furan | (1.91 ± 0.32) x 10⁻¹¹ | researchgate.net |

Based on these values, the atmospheric half-life of 2(3H)-Furanone, 5-ethyl- due to reaction with •OH radicals is expected to be short, likely on the order of hours. The reaction with •OH radicals can proceed via addition to the double bond of the furanone ring or hydrogen abstraction from the ethyl group copernicus.org.

In addition to indirect photolysis via reaction with •OH radicals, direct photolysis may also occur, although its significance is likely to be lower. 2(3H)-Furanones can undergo photochemical rearrangements upon direct irradiation with UV light, leading to the formation of various photoproducts acs.orgcusat.ac.incusat.ac.intandfonline.com. The specific products formed would depend on the wavelength of light and the presence of other chemical species.

Biodegradation Studies in Aquatic and Soil Environments

Biodegradation is expected to be a key process for the removal of 2(3H)-Furanone, 5-ethyl- from soil and aquatic environments. Microorganisms are known to degrade furanic compounds, utilizing them as a source of carbon and energy nih.govmanchester.ac.ukmdpi.com. The biodegradation of furan derivatives often involves the opening of the furan ring, followed by further metabolism of the resulting intermediates nih.gov.

The degradation of similar lactone structures, such as γ-butyrolactone, has been studied. γ-Butyrolactone can be hydrolyzed to γ-hydroxybutyric acid, which can then be further biodegraded wikipedia.orginchem.orgnih.gov. It is plausible that 2(3H)-Furanone, 5-ethyl- follows a similar initial step of ring-opening, either enzymatically or abiotically, to form a more readily biodegradable linear compound.

Table 2: Estimated Biodegradation Half-life of Structurally Similar Compounds in Soil

| Compound Analogue | Soil Type | Half-life (days) | Conditions | Reference |

|---|

Given its structure, 2(3H)-Furanone, 5-ethyl- is not expected to be highly persistent in biologically active environments. However, its actual biodegradation rate will depend on the specific conditions of the receiving environment.

Hydrolytic Stability and Transformation Pathways

The lactone structure of 2(3H)-Furanone, 5-ethyl- makes it susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. The rate of hydrolysis is highly dependent on pH.

Alkaline Conditions: Under alkaline conditions (high pH), lactones undergo rapid base-catalyzed hydrolysis nih.govresearchgate.netrsc.org. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the lactone and leading to ring-opening to form the corresponding hydroxy carboxylate salt. For γ-butyrolactone, a structurally similar compound, hydrolysis is significantly faster at higher pH inchem.orgresearchgate.net.

Acidic Conditions: In acidic conditions (low pH), the hydrolysis of lactones is generally slower than in alkaline conditions but can still occur through acid catalysis nih.govacs.orghw.ac.uk. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Neutral Conditions: At neutral pH, the hydrolysis of lactones is typically slow. For γ-butyrolactone, the non-enzymatic hydrolysis half-time at pH 7.4 is estimated to be on the order of 1000 days inchem.org.

The ethyl group at the 5-position of 2(3H)-Furanone, 5-ethyl- is not expected to significantly alter the fundamental pH-dependent hydrolysis behavior compared to unsubstituted γ-lactones. Therefore, it can be concluded that 2(3H)-Furanone, 5-ethyl- will be relatively stable to hydrolysis in neutral environmental waters but will be more rapidly degraded in alkaline environments.

Oxidative Degradation Processes

In addition to reaction with hydroxyl radicals in the atmosphere, 2(3H)-Furanone, 5-ethyl- can undergo oxidative degradation in both atmospheric and aquatic environments through reactions with other oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃•).

The furan ring is susceptible to attack by ozone, leading to ring cleavage and the formation of various oxygenated products copernicus.org. The reaction of furan derivatives with ozone can be a significant atmospheric removal process, particularly at night when •OH radical concentrations are low.

The reaction with nitrate radicals can also contribute to the atmospheric degradation of furan derivatives, especially in environments with significant sources of nitrogen oxides researchgate.netcopernicus.org.

In aquatic systems, advanced oxidation processes involving the generation of hydroxyl radicals can lead to the degradation of furanone compounds. The high reactivity of •OH radicals with furan derivatives suggests that such processes would be effective in removing 2(3H)-Furanone, 5-ethyl- from contaminated water whiterose.ac.ukacs.orgnih.govrsc.orgnih.gov.

Modeling Environmental Persistence and Transformation

Software programs like the US EPA's EPI (Estimation Programs Interface) Suite™ can be used to estimate these necessary input parameters and predict environmental fate chemsafetypro.comnih.govepa.gov.

Table 3: Predicted Environmental Fate Parameters for 2(3H)-Furanone, 5-ethyl- (Illustrative, based on EPI Suite™ and similar models)

| Parameter | Predicted Value | Method/Model |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 1.0 - 2.0 | KOWWIN™ |

| Water Solubility | Moderately soluble | WSKOWWIN™/WATERNT™ |

| Vapor Pressure | Low to moderate | MPBPWIN™ |

| Henry's Law Constant | Low | HENRYWIN™ |

| Atmospheric Half-life (vs. •OH) | Hours | AOPWIN™ |

| Biodegradation Half-life (water/soil) | Weeks to months | BIOWIN™ |

These are illustrative predictions and should be used with caution in the absence of experimental data.

The modeling results would likely indicate that 2(3H)-Furanone, 5-ethyl- has a relatively low potential for long-range environmental transport due to its expected short atmospheric lifetime. Its distribution would be primarily between water and soil, with biodegradation being a major removal mechanism in these compartments.

Emerging Research Directions and Future Prospects for 2 3h Furanone, 5 Ethyl

Development of Novel Sustainable Synthetic Routes

The pursuit of sustainable chemical manufacturing has spurred research into environmentally benign synthetic pathways for valuable molecules like 2(3H)-Furanone, 5-ethyl-. A significant focus is on the utilization of renewable biomass as a starting material, aligning with the principles of green chemistry.